
7,8-Dihydroquinoline-2,6(1H,5H)-dione
Descripción general
Descripción
7,8-Dihydroquinoline-2,6(1H,5H)-dione: is an organic compound belonging to the quinoline family It is characterized by a bicyclic structure consisting of a quinoline core with two ketone groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroquinoline-2,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of aniline derivatives with diketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydroquinoline-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,6-dione derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, yielding dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products:
Oxidation: Quinoline-2,6-dione derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: 7,8-Dihydroquinoline-2,6(1H,5H)-dione is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore their mechanisms of action and optimize their pharmacological profiles.
Industry: The compound is also used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile precursor for the synthesis of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroquinoline-2,6(1H,5H)-dione and its derivatives depends on their specific chemical structure and the biological target. In general, these compounds may interact with enzymes, receptors, or other biomolecules, leading to the modulation of biological pathways. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with cellular receptors to trigger specific signaling cascades.
Comparación Con Compuestos Similares
Quinoline-2,6-dione: Lacks the dihydro structure and has different reactivity.
Dihydroquinoline derivatives: Similar structure but may have different substituents and properties.
Isoquinoline derivatives: Structural isomers with distinct chemical and biological properties.
Uniqueness: 7,8-Dihydroquinoline-2,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1,5,7,8-tetrahydroquinoline-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1,4H,2-3,5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSXYHEEPFNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710484 | |
| Record name | 1,5,7,8-Tetrahydroquinoline-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-15-2 | |
| Record name | 1,5,7,8-Tetrahydro-2,6-quinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,7,8-Tetrahydroquinoline-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)
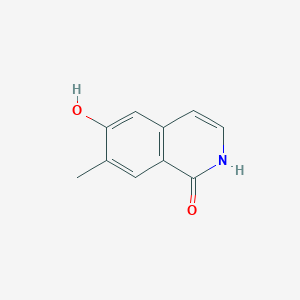
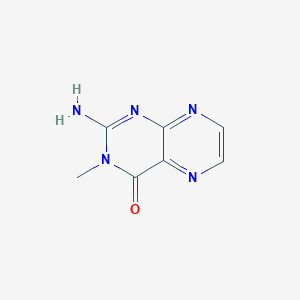

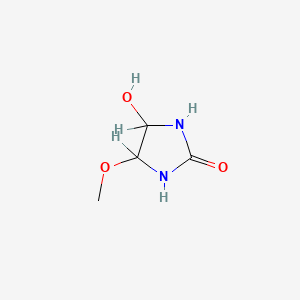
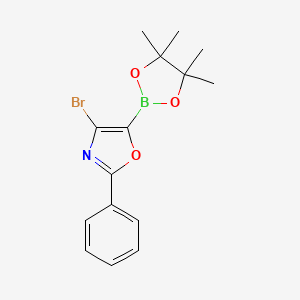
![Thieno[3,2-c]pyridin-2-amine](/img/structure/B3361946.png)

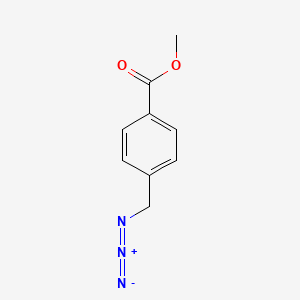




![5-amino-3-methyl-2H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B3361993.png)
